flavonoles

Flavonols are a subclass of flavonoids, which are widely distributed in plants and have significant bioactive properties. These compounds exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Structurally, flavonols feature a 15-carbon C-ring attached to the B-ring of the basic flavonoid structure, typically found at position 3. Common examples include quercetin, kaempferol, and myricetin.

Flavonols are known for their strong antioxidant properties due to their hydroxyl groups, which can donate electrons and neutralize free radicals. They play a crucial role in plant defense mechanisms against environmental stressors such as ultraviolet radiation and pathogens. Additionally, they have been studied for potential health benefits, including cardiovascular protection and immune support.

In the food industry, flavonols are used to enhance the nutritional profile of beverages and supplements. Their use is also encouraged in cosmetics due to their skin-protective properties. However, the exact mechanisms of these effects and their practical applications vary depending on the specific type and concentration of flavonols present.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

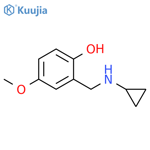

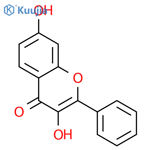

|

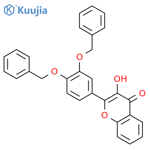

7,3-Dihydroxyflavone | 492-00-2 | C15H10O4 |

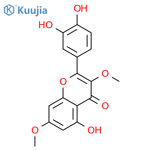

|

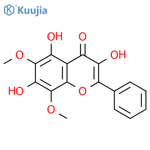

3’,7-Di-O-methyl Quercetin | 552-54-5 | C17H14O7 |

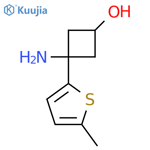

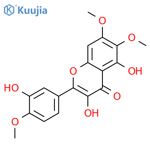

|

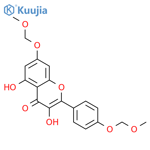

eupatin | 19587-65-6 | C18H16O8 |

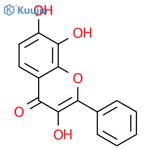

|

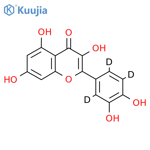

7,8,3’-Trihydroxyflavone | 137502-84-2 | C15H10O5 |

|

4H-1-Benzopyran-4-one, 2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy- | 307521-00-2 | C29H22O5 |

|

4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-6,8-dimethoxy-2-phenyl- | 33183-51-6 | C17H14O7 |

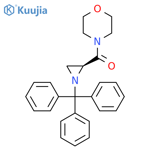

|

2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one | 357194-03-7 | C28H18O7 |

|

Kaempferol 5,7,4'-trimethyl ether | 1098-92-6 | C18H16O6 |

|

Kaempferol Di-O-methoxymethyl Ether | 1329801-99-1 | C19H18O8 |

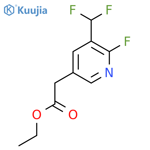

|

Quercetin-d | 263711-79-1 | C15H10O7 |

Literatura relevante

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

-

3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

Proveedores recomendados

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados